5-Chlorowillardiine
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Overview
Description
5-Chlorowillardiine is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorowillardiine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as chlorinated pyrimidine derivatives and L-alanine.
Reaction Conditions: The reaction conditions may include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium or copper complexes.
Reaction Steps: The synthetic route may involve multiple steps, including halogenation, nucleophilic substitution, and coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
5-Chlorowillardiine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases such as cancer and viral infections.
Industry: May be used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Chlorowillardiine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.
Pathways Involved: It may interfere with metabolic pathways, leading to the inhibition of cell growth or viral replication.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A pyrimidine analog used in cancer treatment.
Cytosine Arabinoside: A chemotherapy agent used to treat certain types of leukemia.
Gemcitabine: Another pyrimidine analog used in the treatment of various cancers.
Uniqueness
5-Chlorowillardiine is unique due to its specific chemical structure, which may confer distinct biological activities and therapeutic potential compared to other pyrimidine derivatives.
Properties
CAS No. |
140187-24-2 |
---|---|
Molecular Formula |
C7H8ClN3O4 |
Molecular Weight |
233.608 |
IUPAC Name |
(2S)-2-amino-3-(5-chloro-2,4-dioxopyrimidin-1-yl)propanoic acid |
InChI |
InChI=1S/C7H8ClN3O4/c8-3-1-11(2-4(9)6(13)14)7(15)10-5(3)12/h1,4H,2,9H2,(H,13,14)(H,10,12,15)/t4-/m0/s1 |
InChI Key |
HEHLSRRDKJVHOM-BYPYZUCNSA-N |
SMILES |
C1=C(C(=O)NC(=O)N1CC(C(=O)O)N)Cl |
Synonyms |
5-chlorowillardiine |
Origin of Product |
United States |
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